6-chloro-3-méthyl-5-nitro-1H-pyrimidine-2,4-dione

Vue d'ensemble

Description

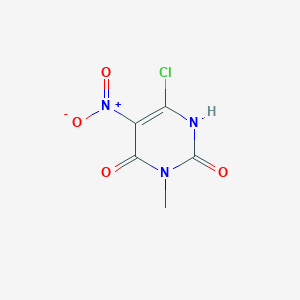

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C5H4ClN3O4 and its molecular weight is 205.55 g/mol. The purity is usually 95%.

The exact mass of the compound 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Propriétés chimiques

Ce composé a un numéro CAS de 878-86-4 et une masse moléculaire de 205,56 . C'est un solide jaune clair avec un point de fusion de 195-197 °C et une densité de 1,73±0,1 g/cm3 .

Applications pharmacologiques

La présence de l'échafaudage pyrano[2,3-d]pyrimidine 2,4 dione, qui fait partie de la structure de ce composé, est importante pour les interactions avec les acides aminés présents dans le site NI de certaines enzymes . L'ajout d'un hétérocycle fusionné peut entraîner des interactions supplémentaires avec l'enzyme et améliorer considérablement l'activité . De plus, la présence d'un substituant hydrophobe sur le cycle s'est avérée favorable en raison de l'interaction avec le site AD de l'enzyme .

Mécanisme D'action

Target of Action

Similar compounds have been studied for their neuroprotective and anti-neuroinflammatory properties .

Mode of Action

Compounds with similar structures have been shown to interact with amino acids present in the active sites of enzymes . The presence of a fused heterocycle and a hydrophobic substituent on the ring was found to enhance the activity due to interactions with the enzyme .

Biochemical Pathways

Related compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties .

Analyse Biochimique

Biochemical Properties

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in nucleotide metabolism, such as dihydrofolate reductase and thymidylate synthase . These interactions are primarily due to the compound’s ability to mimic natural substrates or bind to active sites, thereby blocking enzyme activity. Additionally, 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione can form hydrogen bonds and hydrophobic interactions with proteins, further modulating their function.

Cellular Effects

The effects of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce apoptosis in cancer cells by activating caspase pathways and upregulating pro-apoptotic genes . Moreover, it affects cellular metabolism by inhibiting key enzymes in the folate pathway, leading to reduced nucleotide synthesis and impaired DNA replication. These cellular effects highlight the potential of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as dihydrofolate reductase, through hydrogen bonding and hydrophobic interactions . This binding inhibits enzyme activity, leading to downstream effects on nucleotide synthesis and cell proliferation. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA. These molecular interactions underscore the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over several weeks . Long-term studies have shown that prolonged exposure to 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione can lead to sustained inhibition of target enzymes and persistent effects on cellular function. These findings suggest that the compound’s biochemical activity is maintained over time, making it suitable for extended experimental applications.

Dosage Effects in Animal Models

The effects of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the compound’s accumulation in tissues and its impact on cellular metabolism. Therefore, careful dosage optimization is essential to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is involved in several metabolic pathways, primarily those related to nucleotide synthesis and folate metabolism . It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, inhibiting their activity and disrupting the synthesis of nucleotides. This disruption leads to reduced DNA replication and cell proliferation. Additionally, the compound can affect metabolic flux by altering the levels of key metabolites, further influencing cellular function.

Transport and Distribution

Within cells and tissues, 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature . Additionally, the compound may interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells. These interactions influence the compound’s localization and accumulation, affecting its overall biochemical activity.

Subcellular Localization

The subcellular localization of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . It can also be transported to the nucleus, where it modulates gene expression by interacting with transcription factors. This dual localization allows 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione to exert its effects on multiple cellular processes, highlighting its versatility as a biochemical modulator.

Propriétés

IUPAC Name |

6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O4/c1-8-4(10)2(9(12)13)3(6)7-5(8)11/h1H3,(H,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHMVAKNXHWSJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(NC1=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289479 | |

| Record name | MS-1874 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878-86-4 | |

| Record name | 878-86-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MS-1874 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid](/img/structure/B1347232.png)